N-(3-phenylpropyl)undecanamide
Description
Contextualization within Amide-Based Compound Research
Amide-based compounds are a cornerstone of organic chemistry and are integral to numerous biological processes. The amide bond is a fundamental linkage in peptides and proteins, and its stability and hydrogen-bonding capabilities make it a common feature in pharmaceuticals and biomaterials. researchgate.net Research into amide-based compounds is diverse, exploring their potential as therapeutics for a range of diseases, as well as their application in the development of novel biomaterials for tissue engineering and drug delivery. acs.org The versatility of the amide functional group, which can act as both a hydrogen bond donor and acceptor, allows for complex interactions with biological molecules. researchgate.net This has led to a significant portion of known drugs incorporating at least one amide function. researchgate.net
Significance of N-(3-phenylpropyl)undecanamide as a Research Scaffold
Direct research identifying this compound as a significant research scaffold is not prominent in the available literature. However, the foundational structure of a phenylpropyl group attached to a long-chain fatty acid amide is a recurring motif in the design of biologically active molecules. The true significance of this structural framework is highlighted by the extensive research into its hydroxylated analogue, HPA-12.
HPA-12 has been synthesized and studied as a potent and specific inhibitor of the ceramide transport protein (CERT), which is crucial for the transport of ceramide from the endoplasmic reticulum to the Golgi apparatus. nih.govnih.gov The study of HPA-12 and its analogues has provided valuable insights into the structure-activity relationships of this class of compounds. For instance, research has shown that the stereochemistry and the length of the amide side chain are critical for its inhibitory activity. acs.orgnih.gov Specifically, an amide chain length of thirteen carbons was found to be optimal for the inhibition of sphingomyelin (B164518) biosynthesis. acs.orgacs.org Furthermore, the hydroxyl groups on the phenylpropyl portion of HPA-12 have been demonstrated to be essential for its biological activity. nih.gov
This body of research on HPA-12 suggests that the this compound backbone serves as a fundamental scaffold that, with appropriate functionalization, can be tailored to interact with specific biological targets.
Overview of Current and Prospective Research Directions
Given the limited direct research on this compound, current and prospective research directions are largely inferred from the broader field of amide-based compounds and the specific investigations into its analogues.
Future research could explore the synthesis and biological evaluation of this compound and its derivatives. By using it as a lead compound, researchers could systematically modify its structure to probe for new biological activities. For example, the introduction of different functional groups on the phenyl ring or variations in the length of the undecanamide (B1594487) chain could lead to the discovery of new compounds with interesting pharmacological properties.
The synthetic methodologies developed for HPA-12, such as catalytic, asymmetric Mannich-type reactions, could be readily adapted for the synthesis of a library of this compound analogues. organic-chemistry.org These compounds could then be screened for a variety of biological activities, extending beyond the inhibition of ceramide trafficking. The field of amide-based compounds continues to expand, with ongoing research into their use as anti-wear additives in lubricants and as potential anticancer agents. nih.gov This suggests that even simple amide structures could possess unexplored and valuable properties.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H33NO |
|---|---|
Molecular Weight |
303.5 g/mol |
IUPAC Name |
N-(3-phenylpropyl)undecanamide |
InChI |
InChI=1S/C20H33NO/c1-2-3-4-5-6-7-8-12-17-20(22)21-18-13-16-19-14-10-9-11-15-19/h9-11,14-15H,2-8,12-13,16-18H2,1H3,(H,21,22) |
InChI Key |
ROMOEXARLQCBKX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(=O)NCCCC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCCCC(=O)NCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Established Synthetic Routes to N-(3-phenylpropyl)undecanamide
The synthesis of this compound is primarily achieved through the formation of an amide bond between 3-phenylpropylamine (B116678) and undecanoic acid or its activated derivatives. This reaction is a common transformation in organic chemistry and can be accomplished via several reliable methods.
Key Precursors and Reaction Pathways
The principal precursors for the synthesis of this compound are 3-phenylpropylamine and undecanoic acid. The synthesis of 3-phenylpropylamine can be accomplished through various routes, such as the reduction of cinnamonitrile (B126248) or via a Gabriel synthesis starting from 3-phenylpropyl bromide google.com.
The most direct synthetic pathway to this compound involves the coupling of 3-phenylpropylamine with undecanoic acid. This amidation can be facilitated by a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activates the carboxylic acid to form a reactive intermediate that is then readily attacked by the amine.
A general procedure involves the reaction of a carboxylic acid with 3-phenylpropylamine in the presence of a coupling reagent nih.gov. For instance, undecanoic acid can be coupled with 3-phenylpropylamine to yield this compound.
Alternatively, the reaction can be performed using an activated form of undecanoic acid, such as undecanoyl chloride. The reaction of undecanoyl chloride with 3-phenylpropylamine in the presence of a base, like triethylamine, to neutralize the hydrochloric acid byproduct, provides a high yield of the desired amide.
Stereoselective and Enantioselective Synthesis Approaches
While this compound itself is achiral, the synthesis of chiral analogs, such as N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide (HPA-12), has been extensively studied, and these methods can be adapted to produce chiral derivatives of this compound. acs.orgnih.gov
A notable stereoselective method is the catalytic enantioselective Mannich-type reaction. nih.govgoogle.com This approach has been successfully employed in the synthesis of HPA-12 and its analogs. The reaction involves a chiral copper(II)-diamine complex as a catalyst to control the stereochemistry of the product. acs.orgnih.gov By selecting the appropriate chiral ligand, specific stereoisomers can be synthesized with high diastereomeric and enantiomeric purity. nih.govgoogle.com This methodology could be applied to introduce chirality into the 3-phenylpropyl backbone of this compound for structure-activity relationship (SAR) studies.
Optimization of Reaction Conditions for Research Scale
For research-scale synthesis, reaction conditions are optimized to maximize yield and purity while ensuring ease of purification. Key parameters for optimization include the choice of solvent, temperature, and the specific coupling agent or activating group used.
For the amidation reaction, solvents such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) are commonly used. The reaction temperature is typically kept at room temperature, although it can be cooled to 0°C to control exothermicity, especially when using highly reactive acyl chlorides. The molar ratio of the reactants and reagents is also a critical factor to optimize.
The purification of this compound is generally achieved by column chromatography on silica (B1680970) gel, followed by recrystallization to obtain a highly pure product. The progress of the reaction and the purity of the product can be monitored by thin-layer chromatography (TLC) and confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Synthesis of Analogs and Derivatives of this compound
The synthesis of analogs and derivatives of this compound is crucial for understanding its biological targets and mechanism of action. These modifications can involve altering the length of the alkyl chain, introducing functional groups to the phenyl ring or the propyl chain, and incorporating labels for tracking purposes.
Structural Modifications for Biological Probing
Structure-activity relationship studies on the closely related compound, HPA-12, have provided valuable insights into the effects of structural modifications on biological activity. acs.orgnih.gov These findings can guide the design of this compound analogs.
Table 1: Effect of Amide Side Chain Length on the Biological Activity of HPA-12 Analogs acs.orgnih.gov
| Analog (Acyl Chain Length) | Biological Activity (IC₅₀) |
| C10 (Decanamide) | Less active |
| C11 (Undecanamide) | Active |
| C12 (Dodecanamide - HPA-12) | Highly active (~50 nM) |
| C13 (Tridecanamide) | Optimal activity (~50 nM) nih.govgoogle.com |
| C14 (Tetradecanamide) | Decreased activity |
This data suggests that the length of the fatty acid chain is a critical determinant of biological activity, with an optimal length around 12-13 carbon atoms for HPA-12. A similar trend would be expected for analogs of this compound.
Furthermore, modifications to the phenylpropyl moiety, such as the introduction or masking of hydroxyl groups, have been shown to be essential for the activity of HPA-12. acs.orgnih.gov Methylation of the hydroxyl groups in HPA-12, for instance, significantly reduces its inhibitory activity, indicating the importance of these groups for target interaction. acs.orgnih.gov Similar modifications to this compound, such as hydroxylation or substitution on the phenyl ring, could be explored to probe its biological interactions.
Incorporation of Research Labels for Mechanistic Investigations
To investigate the mechanism of action and cellular distribution of this compound, labeled derivatives can be synthesized. This typically involves the incorporation of radioisotopes or fluorescent tags.
Radiolabeling: A common strategy for radiolabeling is the introduction of a radioactive isotope such as fluorine-18 (B77423) ([¹⁸F]). For example, a fluorinated version of HPA-12, [¹⁸F]HPA-12, has been synthesized for use in positron emission tomography (PET) imaging. rsc.orgnih.gov This was achieved by synthesizing a precursor with a leaving group (e.g., tosyloxy) on the alkyl chain, which was then displaced by [¹⁸F]fluoride. A similar approach could be employed to synthesize [¹⁸F]-labeled this compound by using a fluorinated undecanoic acid derivative in the amidation step.
Fluorescent Labeling: Fluorescently labeled analogs are valuable tools for microscopy-based studies. A fluorescent probe can be attached to the molecule, often at the terminus of the alkyl chain or on the phenyl ring. For instance, fluorescently labeled ceramides (B1148491) are used in research to study ceramide trafficking, a process that is inhibited by HPA-12. rsc.org By analogy, a fluorescent derivative of this compound could be synthesized by coupling 3-phenylpropylamine with a fluorescently tagged fatty acid.
Green Chemistry Principles in this compound Synthesis
The synthesis of amides, a fundamental transformation in organic chemistry, has traditionally relied on methods that often generate significant chemical waste and utilize hazardous materials. The drive towards environmentally sustainable practices has spurred the development of greener synthetic routes for amide bond formation. These principles are directly applicable to the synthesis of this compound from its precursors, undecanoic acid and 3-phenylpropylamine. Key green strategies focus on catalytic methods, biocatalysis, and the use of alternative energy sources and solvent-free conditions.
Catalytic Approaches
A significant advancement in green amide synthesis is the replacement of stoichiometric coupling reagents with catalytic systems. These catalysts facilitate the direct condensation of carboxylic acids and amines, with water as the only byproduct, thereby improving atom economy and reducing waste.
Boric Acid Catalysis: Boric acid has emerged as a simple, inexpensive, and environmentally benign catalyst for direct amidation. researchgate.netmdpi.comorgsyn.org The reaction is typically performed under thermal, solvent-free conditions or with azeotropic removal of water in a non-hazardous solvent like toluene. orgsyn.orgucl.ac.uk For the synthesis of this compound, undecanoic acid and 3-phenylpropylamine would be heated in the presence of a catalytic amount of boric acid. This method is noted for its broad substrate scope and tolerance of other functional groups. orgsyn.orgucl.ac.uk An undergraduate laboratory experiment comparing different amide synthesis methods found boric acid-catalyzed condensation to be a greener alternative to traditional acid chloride and coupling reagent routes. acs.org
Ionic Liquids: Ionic liquids (ILs), particularly Brønsted acidic ionic liquids, can serve as both the solvent and catalyst in amidation reactions. acs.org This approach offers high efficiency, a broad substrate scope, and the significant advantage of catalyst recyclability for multiple runs without considerable loss of activity. acs.orgrsc.org The synthesis could proceed by reacting the starting materials in the ionic liquid, which facilitates the reaction and simplifies product isolation. nih.gov
Biocatalytic Synthesis
Enzymes, particularly lipases, offer a highly selective and sustainable route to amide bonds under mild reaction conditions. researchgate.net This avoids the need for protecting groups and harsh reagents.
Immobilized Lipase (B570770) Catalysis: The immobilized lipase from Candida antarctica (commonly known as Novozym 435) is a well-established biocatalyst for N-acylation. nih.govnih.govresearchgate.net The synthesis of this compound can be envisioned through the direct aminolysis of methyl undecanoate (an ester of the fatty acid) with 3-phenylpropylamine, catalyzed by Novozym 435. nih.gov Alternatively, the direct reaction between undecanoic acid and the amine can be performed. nih.gov These enzymatic reactions are often highly chemoselective, targeting the amine group specifically, and can be run in greener solvents or even solvent-free systems. nih.govacs.orgocl-journal.org The use of immobilized enzymes also allows for easy separation from the reaction mixture and reuse, further enhancing the sustainability of the process. nih.gov
Solvent-Free and Energy-Efficient Methods
Minimizing or eliminating solvents and reducing energy consumption are core tenets of green chemistry.
Microwave-Assisted Synthesis: Microwave irradiation has proven to be an efficient energy source for driving chemical reactions, often leading to dramatically reduced reaction times and increased yields. tandfonline.comtandfonline.com The direct reaction of undecanoic acid and 3-phenylpropylamine can be performed under solvent-free conditions in a microwave reactor. tandfonline.comnih.govmjcce.org.mk This method often requires no catalyst and can be completed in minutes compared to several hours with conventional heating, while producing the amide in near-quantitative yields. tandfonline.comtandfonline.com The procedure is simple, limits the amount of waste, and is considered an environmentally friendly protocol for amide bond formation. nih.gov
The table below summarizes the potential green synthetic methodologies for preparing this compound.
| Methodology | Reactants | Catalyst/Conditions | Key Advantages |
|---|---|---|---|
| Boric Acid Catalysis | Undecanoic acid + 3-Phenylpropylamine | Boric Acid, Heat (Toluene or Solvent-free) | Low-cost, environmentally benign catalyst, good functional group tolerance. orgsyn.orgucl.ac.uk |
| Biocatalysis | Undecanoic acid or Methyl undecanoate + 3-Phenylpropylamine | Immobilized Lipase (e.g., Novozym 435), Mild heat | High selectivity, mild conditions, reusable catalyst, reduced byproducts. nih.govnih.gov |
| Microwave-Assisted Synthesis | Undecanoic acid + 3-Phenylpropylamine | Microwave irradiation, Solvent-free, Catalyst-free | Extremely rapid reaction times (minutes), high yields, energy efficient. tandfonline.comtandfonline.comnih.gov |
| Ionic Liquid Catalysis | Undecanoic acid + 3-Phenylpropylamine | Brønsted Acidic Ionic Liquid (as catalyst and solvent) | Recyclable catalyst/solvent system, high efficiency, low process mass intensity. acs.org |
Biological Activity and Cellular Effects Pre Clinical Research
Modulation of Intracellular Trafficking Pathways
Ceramide analogues have been instrumental in elucidating the mechanisms that govern the movement of lipids between organelles, which is crucial for maintaining cellular function.
Impact on Lipid Transport Mechanisms (e.g., ceramide trafficking)
A primary mechanism of action for certain ceramide analogues is the inhibition of ceramide trafficking from its site of synthesis in the endoplasmic reticulum (ER) to the Golgi apparatus. nih.gov The compound HPA-12 is a potent and specific inhibitor of this transport pathway. nih.govacs.org It functions as a competitive antagonist of the ceramide transporter protein (CERT), which is responsible for the non-vesicular transfer of ceramide between the ER and the Golgi. eur.nlacs.orgnih.govresearchgate.net
Metabolic labeling experiments have shown that HPA-12 selectively inhibits the conversion of ceramide to sphingomyelin (B164518), a process that occurs in the Golgi, but does not affect its conversion to glucosylceramide. nih.govacs.org This inhibitory effect is nullified when the Golgi and ER are artificially merged with the drug brefeldin A, confirming that the target is the transport mechanism rather than the synthetic enzymes themselves. nih.gov Further studies revealed that the (1R,3R) stereoisomer of HPA-12 is the most biologically active form, highlighting a specific structural requirement for its function. nih.gov The essential nature of the compound's structure is underscored by findings that its two hydroxyl groups are critical for its inhibitory activity. acs.org
The inhibitory action of HPA-12 on ceramide transport has been visualized using fluorescent ceramide analogues, which show inhibited redistribution to the Golgi region in the presence of the compound. nih.gov Even after modification, such as fluorination for imaging purposes, the biological activity of HPA-12 in disrupting ceramide trafficking remains intact. eur.nlnih.gov
| Compound | Mechanism of Action | Primary Effect | Key Findings | Citations |
|---|---|---|---|---|
| HPA-12 | Competitive inhibition of CERT | Blocks ceramide transport from ER to Golgi | Selectively inhibits sphingomyelin synthesis; (1R,3R) isomer is most active. | nih.govacs.orgeur.nlacs.orgnih.govresearchgate.net |
| HPA-12 Analogues | Varies with structure | Inhibition of sphingomyelin biosynthesis | Optimal amide side chain length is 13 carbons; hydroxyl groups are essential for activity. | acs.org |
Effects on Inter-organelle Communication
By targeting the CERT-mediated transfer of ceramide, HPA-12 directly modulates the communication between the endoplasmic reticulum and the Golgi apparatus. nih.govnih.gov This transport occurs at membrane contact sites, which are regions of close proximity between the two organelles that facilitate the direct exchange of molecules like lipids. nih.govdntb.gov.ua The inhibition of this pathway by ceramide analogues underscores their utility as tools to study the dynamics of inter-organelle crosstalk. thno.orgrobertozonculab.orgd-nb.info The biological relevance of this pathway is further highlighted in host-pathogen interactions; the intracellular bacterium Chlamydia trachomatis recruits CERT to the membrane of its inclusion to acquire host ceramide and sphingomyelin for its own growth and replication. nih.gov Treatment with HPA-12 can disrupt this hijacking of host resources, demonstrating a clear effect on inter-organelle communication in the context of infection. nih.gov
Influence on Cellular Homeostasis and Signaling Cascades
Disruption of lipid trafficking inevitably alters the balance of lipid metabolism, which in turn affects a wide range of cellular signaling pathways and homeostatic processes.
Alterations in Sphingolipid and Glycerolipid Metabolism Pathways
The most direct metabolic consequence of CERT inhibition by HPA-12 is a significant reduction in the cellular levels of sphingomyelin. nih.govacs.org This occurs because the ceramide precursor is prevented from reaching sphingomyelin synthase in the Golgi apparatus. nih.gov Importantly, HPA-12 does not inhibit the enzyme itself, only the delivery of its substrate. nih.gov The metabolic branch leading to glucosylceramide remains unaffected, demonstrating a specific disruption of the sphingomyelin synthesis pathway. nih.govacs.org
This selective blockade can lead to the accumulation of ceramide, a bioactive lipid that functions as a second messenger in numerous signaling cascades. nih.gov The cellular balance between pro-apoptotic ceramide and pro-survival sphingolipids, such as sphingosine-1-phosphate, is a critical determinant of cell fate. nih.gov By altering this crucial ratio, ceramide analogues like HPA-12 can profoundly influence cellular decisions. nih.gov Currently, there is limited information from the reviewed studies regarding a direct impact of these specific ceramide analogues on glycerolipid metabolism pathways.
Investigation of Downstream Cellular Responses in Pre-clinical Models (e.g., cell proliferation, apoptosis, cellular differentiation)
The metabolic shifts induced by CERT inhibitors trigger significant downstream cellular responses. A primary outcome of ceramide accumulation is the induction of apoptosis, or programmed cell death. nih.gov In studies using human keratinocytes, blocking CERT function with HPA-12 was shown to increase apoptosis, an effect similar to that caused by UVB irradiation, which also leads to ceramide accumulation. nih.gov
This pro-apoptotic potential has made CERT a target of interest in oncology. Over-conversion of ceramide to other lipids is a mechanism by which cancer cells can develop drug resistance; therefore, blocking this conversion with CERT inhibitors is being explored as a potential anti-cancer strategy. researchgate.net Furthermore, the inhibition of CERT has been shown to impair the proliferation of intracellular pathogens that rely on host sphingolipid metabolism, including the Hepatitis C virus and Chlamydia trachomatis. nih.govresearchgate.netmdpi.com
| Cellular Process | Effect of CERT Inhibition (via HPA-12) | Observed In | Citations |
|---|---|---|---|
| Apoptosis | Increased | Human keratinocytes | nih.gov |
| Pathogen Proliferation | Impaired/Inhibited | Chlamydia trachomatis, Hepatitis C virus | nih.govresearchgate.netmdpi.com |
| Sphingomyelin Synthesis | Decreased | CHO cells, human keratinocytes | nih.govnih.gov |
| Ceramide Levels | Accumulation | Human keratinocytes | nih.gov |
Activity in Pre-clinical Model Systems (Non-Human)
The biological activities of HPA-12 and its derivatives have been validated in a range of non-human, pre-clinical model systems. In vitro studies have utilized various mammalian cell lines, such as Chinese hamster ovary (CHO) cells, human embryonic kidney (HEK293T) cells, and HeLa cells, to establish the compound's fundamental mechanism of action. nih.goveur.nlnih.gov
In vivo studies have employed radiolabeled versions of the compound to investigate its properties in animal models. A fluorine-18 (B77423) labeled version, [18F]F-HPA-12, was developed for use in positron emission tomography (PET) imaging. eur.nlnih.gov Studies in wild-type mice showed that this tracer could cross the blood-brain barrier and be retained in the brain. nih.gov This property enabled its use in transgenic mouse models of Alzheimer's disease (FAD mice). nih.gov In these mice, researchers observed a higher brain uptake and less efficient metabolic breakdown of [18F]F-HPA-12 compared to healthy control mice, indicating a dysregulation of sphingolipid metabolism in the diseased state. nih.gov These findings suggest that ceramide analogues could serve as metabolic probes to study ceramide disbalance in neurodegenerative diseases. nih.gov
In Vitro Cellular Assays and Primary Cell Cultures
No data available in the public domain for N-(3-phenylpropyl)undecanamide.
In Vivo Animal Model Studies for Biological Insights
No data available in the public domain for this compound.
Molecular Mechanisms of Action and Target Elucidation
Binding Kinetics and Thermodynamics
The effectiveness of these inhibitors is rooted in their specific binding characteristics, which have been quantified and structurally elucidated through various research methods. jst.go.jpdntb.gov.uanih.govnih.govrsc.org
The potency of N-(3-phenylpropyl)undecanamide analogues has been measured, revealing a strong dependence on their specific chemical structure, including stereochemistry and acyl chain length. For the analogue HPA-12, it inhibits the binding of a ceramide probe to the isolated START domain of CERT with an EC50 value of 4 µM in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. bioscience.co.ukcaymanchem.com
Structure-activity relationship studies on HPA-12 analogues have shown that the optimal length of the amide side chain for the inhibition of sphingomyelin (B164518) biosynthesis is between 11 and 15 carbons. An analogue with a C13 chain (tridecanamide) exhibited an IC50 of approximately 50 nM. acs.orgnih.gov This suggests that this compound, with its C11 chain, falls within this active range.
| Compound/Analogue | Assay | Target | Value |
|---|---|---|---|
| HPA-12 | TR-FRET | CERT START Domain | EC50 = 4 µM |
| HPA analogue (C13 chain) | Sphingomyelin Biosynthesis Inhibition | Ceramide Trafficking | IC50 ≈ 50 nM |
The structural basis for the interaction between these inhibitors and the CERT START domain has been investigated using X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. walshmedicalmedia.comkisti.re.krnih.govorganic-chemistry.org Crystal structures of the CERT START domain in complex with inhibitors like HPA analogues have provided a detailed view of the binding mechanism. kisti.re.krdntb.gov.ua
These studies confirm that the inhibitor occupies the central amphiphilic cavity of the START domain, the same pocket that binds ceramide. kisti.re.kr The stereochemistry of the inhibitor is critical for potent activity; only the (1R,3R) isomer of HPA-12 is reported to be active, as it most closely resembles the stereochemistry of natural ceramide. nih.gov Furthermore, the two hydroxyl groups on the phenylpropyl head group of HPA-12 are essential for its biological activity, as masking them through methylation leads to a loss of function. acs.orgnih.gov These structural insights are crucial for understanding ligand recognition and for the rational design of more potent inhibitors. walshmedicalmedia.comnih.gov
Signaling Pathway Perturbations Induced by this compound
By disrupting the fundamental process of ceramide transport and consequently altering the balance of sphingolipids, this compound and its analogues can perturb various cellular signaling pathways. Sphingolipids, including ceramide and sphingomyelin, are not just structural components of membranes but are also key signaling molecules involved in processes like cell growth, apoptosis, and inflammation. nih.govmdpi.com
Inhibition of CERT has been shown to affect the replication of certain viruses that co-opt the sphingolipid pathway. For instance, treatment with HPA-12 inhibited the replication of the Hepatitis C virus (HCV), which requires CERT-mediated ceramide transport for the formation of microdomains necessary for its secretion. mdpi.com In the case of Herpes Simplex Virus 1 (HSV-1), while CERT is implicated in viral egress, the inhibitory effect of HPA-12 appeared to be independent of its ceramide-transfer function, suggesting a more complex role for the CERT protein in this context. nih.gov Additionally, a structurally related compound, 4-Methyl-N1-(3-phenylpropyl)-1,2-phenylenediamine (JSH-23), has been identified as an inhibitor of the NF-kappaB signaling pathway, highlighting the potential for phenylpropyl-containing structures to modulate key cellular signaling cascades. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design
Elucidation of Essential Structural Motifs for Biological Activity
While direct and comprehensive SAR studies on N-(3-phenylpropyl)undecanamide are not widely available in published literature, research on analogous compounds, such as the ceramide trafficking inhibitor HPA-12, offers significant insights into the key structural elements that likely govern the biological activity of this class of molecules. nih.govacs.org These studies investigate how modifications to the N-substituent, the amide chain, and the molecule's stereochemistry can dramatically influence efficacy.
The N-substituent of an amide can play a critical role in its interaction with biological targets. In related, more complex analogs of this compound, such as HPA-12 ((1R,3R)-N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide), the N-phenylpropyl moiety is further decorated with hydroxyl groups. nih.govacs.org
Research on HPA-12 has demonstrated that these hydroxyl groups are essential for its biological activity. nih.govacs.org Studies involving the masking of these functional groups through methylation led to a significant loss of inhibitory function, indicating their direct involvement in forming key interactions, likely hydrogen bonds, with the target protein. nih.govacs.org This highlights that for this class of compounds, modifications to the N-phenylpropyl head group are critical. Common strategies in medicinal chemistry involve adding or modifying substituents on the phenyl ring to alter electronic properties or lipophilicity, which can fine-tune binding affinity and specificity. mdpi.commdpi.com For this compound, the unsubstituted phenylpropyl group represents a foundational structure, from which more potent analogs are often developed.
The length and saturation of the fatty amide chain are well-established determinants of biological activity in lipid-like molecules. This principle is clearly demonstrated in SAR studies of HPA-12 analogs, which are closely related to this compound. nih.govresearchgate.net
In these studies, researchers synthesized a series of HPA-12 analogs with varying amide side chain lengths to identify the optimal length for inhibiting sphingomyelin (B164518) biosynthesis. The results showed a distinct relationship between chain length and inhibitory concentration (IC₅₀). An analysis of HPA-12 analogs revealed that a total chain length of 13 carbons (tridecanamide) provided the most potent activity, with an IC₅₀ value of approximately 50 nM. nih.govacs.org The undecanamide (B1594487) chain (11 carbons) present in the subject compound of this article is slightly shorter than this observed optimum for ceramide trafficking inhibition. This suggests that for any given biological target, the length of this lipid tail must be precisely tuned to fit into the binding pocket.
Table 1: Influence of Amide Chain Length on Biological Activity of HPA-12 Analogs
| Compound Analogue (based on HPA-12) | Amide Chain | Resulting Biological Activity (IC₅₀) |
|---|---|---|
| HPA-11 | Undecanamide (C11) | Less active than C13 analog |
| HPA-12 | Dodecanamide (C12) | Highly Active |
| HPA-13 | Tridecanamide (C13) | Optimal Activity (~50 nM) |
| HPA-14 | Tetradecanamide (C14) | Less active than C13 analog |
This table is generated based on findings from studies on HPA-12 analogs to illustrate the principle of chain length dependency. nih.govacs.org
This compound itself is an achiral molecule as it does not possess any stereocenters. Therefore, it exists as a single structure rather than a mixture of stereoisomers.
However, it is crucial to note that in closely related and more complex analogs, stereochemistry is a paramount factor for biological function. nih.gov The ceramide trafficking inhibitor HPA-12 has two stereocenters, leading to four possible stereoisomers. Studies have unequivocally shown that the biological activity is highly dependent on the specific 3D arrangement of the atoms. acs.org Initial research identified the (1R,3R)-configuration of HPA-12 as the most potent isomer for inhibiting the transport of ceramide. acs.org Subsequent crystallographic analysis later revised the stereochemistry of the most active form to be (1'R, 3'S). scilit.com This high degree of stereoselectivity implies a very specific binding interaction with its biological target, where only one enantiomer can fit correctly into the active site to elicit a response.
Computational Chemistry and Molecular Modeling
Computational chemistry provides powerful tools to predict and analyze how a molecule like this compound might interact with a biological target at an atomic level. scielo.org.mxmdpi.com Techniques such as docking and molecular dynamics simulations are invaluable for guiding drug design and understanding SAR findings. nih.gov
Molecular docking is a computational method that predicts the preferred orientation of a molecule (a ligand) when bound to a protein target. chemrevlett.com For this compound, a docking simulation would begin with a 3D model of a potential protein target. The compound would then be placed into the protein's binding site in various conformations, and a scoring function would be used to estimate the binding affinity for each pose.
This process can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. For example, in studies of HPA-12, docking simulations were used to model its interaction with the START domain of the CERT protein, a key transporter in sphingolipid metabolism. researchgate.netdntb.gov.ua These simulations revealed that the amide and hydroxyl groups of HPA-12 form a critical hydrogen-bond network with specific amino acid residues within the protein's binding cavity. researchgate.net A similar approach for this compound would help predict its potential targets and binding mode.
Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. mdpi.com An MD simulation calculates the motion of every atom in the system over a period of nanoseconds or even microseconds, providing a view of the complex's flexibility and the stability of the predicted binding pose. nih.govnih.gov
For a complex of this compound with a target protein, an MD simulation would reveal whether the initial docked pose is stable or if the ligand shifts to a different conformation. mdpi.com Key metrics such as the root-mean-square deviation (RMSD) are monitored to assess the stability of the protein and the ligand. chemrevlett.com For instance, a stable RMSD for the ligand indicates it remains securely in the binding pocket. These simulations were performed on the HPA-12 inhibitor, confirming the stability of its interactions within the CERT protein's binding site. researchgate.net This type of analysis is crucial for validating docking results and ensuring that the predicted interactions are maintained in a dynamic, more realistic environment. beilstein-journals.orgkashanu.ac.irosti.gov
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (1R,3R)-N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide (HPA-12) |
| (1'R, 3'S)-N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide |
| N-(3-phenylpropyl)acetamide |
| N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)tridecanamide (HPA-13 analog) |
| N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)undecanamide (HPA-11 analog) |
Design Principles for Novel Analogs with Enhanced Selectivity and Potency
The development of novel analogs of this compound with enhanced selectivity and potency is guided by systematic structure-activity relationship (SAR) studies. These investigations focus on modifying key structural components of the parent molecule, including the N-acyl chain, the phenylpropyl moiety, and the amide linkage, to optimize interactions with specific biological targets. The design principles derived from these studies are crucial for creating next-generation compounds with improved therapeutic potential.
Modification of the N-Acyl Chain
The length and composition of the N-acyl chain are critical determinants of biological activity. In studies of related compounds, the lipophilic acyl chain has been shown to be a key factor in binding to target enzymes such as fatty acid amide hydrolase (FAAH) and ceramide trafficking proteins.
Research on analogs has demonstrated that the optimal length of the amide side chain can significantly influence inhibitory potency. For instance, in a series of analogs of the related ceramide trafficking inhibitor, (1R,3R)-N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide (HPA-12), variations in the acyl chain length had a pronounced effect on activity. An optimal chain length of thirteen carbons was identified for the inhibition of sphingomyelin biosynthesis, yielding an IC50 value of approximately 50 nM. nih.govacs.org This suggests that the acyl chain binding pocket of the target protein has specific dimensional constraints.
| Analog of HPA-12 | Acyl Chain Length | Inhibition of Sphingomyelin Biosynthesis (IC50) |
|---|---|---|
| Analog 1 | 11 | > 100 nM |
| HPA-12 (dodecanamide) | 12 | ~50 nM |
| Analog 2 | 13 | ~50 nM |
| Analog 3 | 14 | > 100 nM |
This table illustrates the effect of N-acyl chain length on the inhibitory activity of HPA-12 analogs, highlighting an optimal length for potency.
Substitution on the Phenylpropyl Moiety
Modifications to the 3-phenylpropyl group, including the introduction of hydroxyl groups and alterations to the phenyl ring, are key strategies for enhancing potency and selectivity. The presence and stereochemistry of substituents on the propyl linker can create crucial hydrogen bonding interactions with the target protein.
In the case of HPA-12, the hydroxyl groups at the 1- and 3-positions of the phenylpropyl group are essential for its inhibitory activity against ceramide trafficking. nih.govacs.org Masking these hydroxyl groups through methylation leads to a significant loss of activity, indicating their direct involvement in binding. nih.gov Furthermore, the (1R,3R) stereoconfiguration of HPA-12 is the most active among its stereoisomers, highlighting the importance of a precise three-dimensional arrangement for optimal interaction with the target. acs.org
For inhibitors of other related enzymes, such as FAAH, substitution on the phenyl ring can modulate potency and selectivity. The introduction of electron-withdrawing or electron-donating groups can influence the electronic properties of the molecule and its interaction with the active site. For example, in a series of piperidine (B6355638) and piperazine (B1678402) aryl ureas, which are structurally distinct but functionally related as FAAH inhibitors, the nature and position of substituents on the aryl group were found to be critical for potent and irreversible inhibition. nih.gov
| Compound | Modification | Target | Activity |
|---|---|---|---|
| (1R,3R)-HPA-12 | -OH at C1 and C3 of propyl chain | Ceramide Trafficking | Active (IC50 ~50 nM) |
| Methylated HPA-12 | Masked -OH groups | Ceramide Trafficking | Inactive |
| PF-3845 | Substituted phenyl ring | FAAH | Potent Inhibitor (Ki = 0.23 µM) |
This table summarizes the impact of substitutions on the phenylpropyl moiety and related aryl groups on biological activity.
Alterations to the Amide Linkage and Head Group
The amide bond itself and the "head group" of the molecule are also pivotal for interaction with the catalytic residues of target enzymes. For covalent inhibitors of serine hydrolases like FAAH, the electrophilicity of the carbonyl group is a key design principle. While this compound has a stable amide bond, analogs can be designed with more electrophilic "warheads" to enhance potency through covalent modification of the enzyme's active site.
Examples from the broader class of FAAH inhibitors show that replacing the amide with groups like carbamates or ureas can lead to potent, often irreversible, inhibition by carbamylating the catalytic serine residue. nih.gov The design of such analogs involves a careful balance between reactivity and selectivity to avoid off-target effects. For instance, the development of urea-based FAAH inhibitors like PF-04457845, with an IC50 of 7.2 nM, showcases the effectiveness of this strategy. rndsystems.com While not direct analogs, these compounds provide a blueprint for modifying the head group of this compound to create highly potent and selective inhibitors.
| Inhibitor | Head Group | Mechanism | Target | Potency (IC50) |
|---|---|---|---|---|
| URB597 | Carbamate | Irreversible | FAAH | 4.6 nM |
| PF-04457845 | Urea | Irreversible | FAAH | 7.2 nM |
| (S)-OOPP | Oxetane amide | Noncompetitive | NAAA | 0.42 µM |
This table presents different head groups used in the design of related enzyme inhibitors, demonstrating how modifications to the core amide structure can enhance potency and alter the mechanism of action.
Metabolic Pathways and Biotransformation Pre Clinical Research
In Vitro Metabolic Stability and Metabolite Profiling
There is no available data from in vitro studies on the metabolic stability of N-(3-phenylpropyl)undecanamide in systems such as liver microsomes or hepatocytes. if-pan.krakow.plmarshall.edumdpi.com Therefore, key parameters like its half-life (t½) and intrinsic clearance (Clint) have not been determined. frontiersin.org Furthermore, no metabolite profiling studies have been published, meaning the chemical structures of its metabolites are unknown.
Enzymatic Biotransformation Pathways
Information regarding the specific enzymes involved in the biotransformation of this compound is not available. It is plausible that, like many xenobiotics, it could undergo Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic reactions. marshall.edu However, without experimental data, the precise enzymatic pathways remain speculative.
Role of Metabolites in Biological Activity
As the metabolites of this compound have not been identified, no research exists on their potential biological activities.
Advanced Analytical and Spectroscopic Characterization for Research Applications
Chromatographic Methodologies for Compound Purity and Analog Separation
Chromatography is an essential biophysical technique for the separation, identification, and purification of compounds. nih.gov The purity of N-(3-phenylpropyl)undecanamide and its separation from structurally similar analogs are critical for accurate biological and chemical studies. Various chromatographic methods are employed to achieve high levels of purity and to resolve complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of synthesized this compound and its analogs. sigmaaldrich.comsigmaaldrich.com Reverse-phase HPLC (RP-HPLC) is particularly effective, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as water-acetonitrile or water-methanol. The separation is based on the differential partitioning of the analytes between the two phases. nih.gov The lipophilic nature of the undecanamide (B1594487) chain and the phenylpropyl group determines the retention time, allowing for effective separation from more or less polar impurities or analogs. For instance, analogs with different acyl chain lengths or modifications to the phenylpropyl moiety will exhibit distinct retention times. acs.org Heating the chromatographic column can enhance signal strength and eliminate sample carryover. nih.gov
Column Chromatography is a fundamental technique used for the purification of this compound on a larger scale following its synthesis. nih.govrsc.org Silica (B1680970) gel is a common stationary phase for this purpose, utilizing a mobile phase of varying polarity, such as a hexane-ethyl acetate (B1210297) gradient. rsc.org The separation principle relies on the differential adsorption of the compound and impurities to the polar silica gel. nih.gov
Thin-Layer Chromatography (TLC) serves as a rapid, qualitative method to monitor the progress of chemical reactions during the synthesis of this compound and to get a preliminary assessment of its purity. nih.gov By spotting the reaction mixture on a silica-coated plate and developing it with an appropriate solvent system, the separation of the desired product from reactants and byproducts can be visualized, often using a UV lamp due to the phenyl group.
Gas Chromatography (GC) , coupled with a mass spectrometer (GC-MS), can also be used for the analysis of this compound, particularly for assessing its volatility and thermal stability. nih.gov The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in the column. nih.gov
Interactive Data Table: Chromatographic Methods for this compound Analysis
| Method | Stationary Phase | Mobile Phase (Typical) | Principle of Separation | Primary Application | Reference |
| HPLC | C18-silica (Reverse-Phase) | Water/Acetonitrile or Water/Methanol gradient | Partitioning based on hydrophobicity | Purity assessment, quantitative analysis, analog separation | acs.org, nih.gov |
| Column Chromatography | Silica Gel (Normal-Phase) | Hexane/Ethyl Acetate gradient | Adsorption based on polarity | Preparative purification after synthesis | nih.gov, rsc.org |
| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate | Adsorption based on polarity | Reaction monitoring, rapid purity check | nih.gov |
| Gas Chromatography (GC) | Various (e.g., polysiloxane) | Inert Gas (e.g., He, N₂) | Partitioning based on boiling point and volatility | Analysis of volatile derivatives or thermal stability | nih.gov |
Spectroscopic Techniques for Detailed Structural Elucidation (beyond basic identification)
While basic spectroscopic methods confirm the presence of functional groups, advanced techniques are required to define the precise connectivity and stereochemistry of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. mdpi.com
¹H NMR: Provides detailed information about the chemical environment of hydrogen atoms. For this compound, the spectrum would show characteristic signals for the aromatic protons of the phenyl ring, the methylene (B1212753) protons of the propyl and undecanoyl chains, and the amide N-H proton. nih.govchemicalbook.com The integration of these signals confirms the number of protons in each environment, while the splitting patterns (multiplicity) reveal adjacent proton-proton couplings, helping to piece together the carbon skeleton.
¹³C NMR: This technique maps the carbon framework of the molecule. researchgate.net Distinct signals would be observed for the carbonyl carbon of the amide, the aromatic carbons, and the individual methylene carbons of the aliphatic chains. mdpi.com
2D NMR Techniques: For a complete structural assignment, two-dimensional NMR experiments are invaluable.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, confirming the connectivity within the phenylpropyl and undecanoyl fragments.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's chemical shift based on its attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) couplings between protons and carbons. This is crucial for connecting the key fragments of the molecule, for instance, by showing a correlation between the protons on the methylene group adjacent to the nitrogen and the carbonyl carbon of the undecanamide moiety.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Correlations (HMBC) |
| Amide Carbonyl (C=O) | - | ~173 | Protons on Cα and C1' |
| Phenyl Ring (aromatic) | ~7.1-7.3 | ~126-142 | - |
| Methylene (Cα to C=O) | ~2.2 | ~37 | Carbonyl Carbon |
| Methylene (C1' to N) | ~3.3 | ~40 | Carbonyl Carbon, C2' |
| Methylene (C2') | ~1.9 | ~32 | C1', C3' |
| Methylene (C3' to Ph) | ~2.6 | ~33 | C2', Phenyl Carbons |
| Aliphatic Chain (-CH₂-)n | ~1.2-1.6 | ~22-30 | - |
| Terminal Methyl (-CH₃) | ~0.9 | ~14 | - |
| Amide Proton (N-H) | ~5.5-6.0 | - | - |
| Note: Predicted values are estimates and can vary based on solvent and experimental conditions. |
Infrared (IR) Spectroscopy provides information on the functional groups present. In this compound, a strong absorption band around 1640 cm⁻¹ would confirm the amide C=O stretch, while a band near 3300 cm⁻¹ would indicate the N-H stretch. nih.gov
Mass Spectrometry Applications for Metabolite and Protein Interaction Studies
Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio of ions, making it indispensable for studying how this compound is metabolized and how it interacts with proteins. nih.govcriver.com
Metabolite Identification: When a compound is introduced into a biological system, it can be modified by enzymes into various metabolites. ijpras.com High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is the primary method for detecting and identifying these metabolites. criver.com
LC-HRMS: An extract from a biological matrix (e.g., plasma, cell lysate) is first separated by LC. The eluent is then ionized (e.g., by Electrospray Ionization - ESI) and analyzed by a high-resolution mass spectrometer (like Orbitrap or TOF). ijpras.com The instrument provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent compound and its potential metabolites (e.g., hydroxylated, carboxylated, or N-dealkylated species). ijpras.com
Tandem Mass Spectrometry (MS/MS): To confirm the structure of a potential metabolite, the ion corresponding to its mass is selected and fragmented inside the mass spectrometer. ixcela.com The resulting fragmentation pattern provides structural information that can be compared to the fragmentation pattern of the parent compound to pinpoint the site of metabolic modification. sciex.com
Interactive Data Table: Potential Metabolic Transformations of this compound Detectable by MS
| Transformation | Mass Shift | Description | Detection Method | Reference |
| Hydroxylation | +16 Da | Addition of a hydroxyl (-OH) group, typically on the phenyl ring or aliphatic chain. | LC-HRMS, MS/MS | ijpras.com |
| Carboxylation | +28 Da | Oxidation of a terminal methyl group or alkyl chain to a carboxylic acid. | LC-HRMS, MS/MS | ijpras.com |
| N-dealkylation | -133 Da | Cleavage of the phenylpropyl group from the amide nitrogen. | LC-HRMS, MS/MS | ijpras.com |
| Beta-oxidation | -28 Da (per cycle) | Shortening of the undecanoyl fatty acid chain by two-carbon units. | LC-HRMS, MS/MS | ijpras.com |
Protein Interaction Studies: Understanding which proteins this compound binds to is key to elucidating its mechanism of action. Mass spectrometry offers several approaches for this:
Affinity Purification-Mass Spectrometry (AP-MS): The compound can be immobilized on a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate. The captured proteins are then identified by LC-MS/MS.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This technique can map the interaction interface between a protein and a ligand. unipd.it The protein's backbone amide hydrogens exchange with deuterium (B1214612) in a D₂O buffer at a rate dependent on their solvent accessibility. When this compound binds to its target protein, it protects the interaction site from the solvent, slowing down the deuterium exchange in that specific region. This change can be precisely measured by MS, revealing the binding site. unipd.it This method has been used to study the interaction of the related compound HPA-12 with the CERT protein. unipd.it
Potential Research Applications and Future Directions
N-(3-phenylpropyl)undecanamide as a Chemical Probe for Investigating Biological Pathways
Small-molecule inhibitors are crucial for target validation and for exploring the dynamic functions of enzymes within cellular and systemic contexts. nih.gov By inhibiting Fatty Acid Amide Hydrolase (FAAH), a chemical probe such as this compound can effectively increase the endogenous levels of several bioactive fatty acid amides, most notably the endocannabinoid N-arachidonoylethanolamine (anandamide or AEA). nih.govnih.gov This modulation allows researchers to investigate the downstream effects of enhanced endocannabinoid signaling through cannabinoid receptors (CB1 and CB2) and other related pathways. nih.gov
The primary utility of this compound as a chemical probe lies in its ability to dissect the roles of the endocannabinoid system (ECS) in various physiological and pathological processes. nih.gov Pharmacological inhibition of FAAH has been shown to produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical models, providing a method to study the therapeutic potential of targeting this enzyme. nih.govnih.gov
Key biological pathways that can be investigated using this chemical probe include:
Pain and Nociception: By elevating local concentrations of anandamide (B1667382) in pain-processing circuits, the probe can help elucidate the specific contribution of the ECS to modulating pain signals. nih.gov
Neuroinflammation and Neuroprotection: FAAH is expressed in various brain cells, and its inhibition can be used to study the role of fatty acid amides in inflammatory cascades associated with neurodegenerative disorders.
Anxiety and Mood Regulation: The probe allows for the investigation of how augmenting endocannabinoid tone in specific brain regions affects mood and anxiety-related behaviors. nih.gov
The selectivity of a chemical probe is paramount. An ideal probe would potently inhibit FAAH with minimal interaction with other proteins, particularly other serine hydrolases, to ensure that the observed biological effects can be confidently attributed to the inhibition of the intended target. nih.gov
Lead Optimization Strategies for Novel Research Tools
While this compound serves as a foundational structure, medicinal chemistry efforts can be applied to optimize its properties, leading to the development of more potent, selective, and versatile research tools. Lead optimization is a critical process where a lead compound is refined to improve its efficacy, selectivity, and pharmacokinetic profile. nih.gov These strategies are essential for transforming a basic chemical probe into a highly specific tool for in vivo or complex cellular studies.
Several strategies can be envisioned for the optimization of the this compound scaffold:
Structure-Activity Relationship (SAR) Studies: This involves systematically modifying different parts of the molecule—the undecanamide (B1594487) alkyl chain, the amide linker, and the phenylpropyl headgroup—to determine how these changes affect inhibitory potency and selectivity against FAAH. For instance, altering the length and saturation of the alkyl chain can impact how the inhibitor fits into the enzyme's acyl chain-binding pocket. nih.gov
Bioisosteric Replacement: Functional groups within the molecule can be replaced with other groups that have similar physical or chemical properties. For the phenylpropyl group, this could involve introducing substituents on the phenyl ring or replacing the ring with other aromatic or heteroaromatic systems to explore new interactions with the enzyme's active site.
Mechanism-Based Design: Many potent FAAH inhibitors function as irreversible covalent modifiers, often carbamylating the catalytic serine residue (Ser241) of the enzyme. nih.gov Optimization could involve fine-tuning the reactivity of the amide or introducing a different chemical group (a "warhead") to achieve a desired mode of inhibition, such as reversible or irreversible binding.
The table below outlines potential optimization strategies for the this compound scaffold.
Table 1: Lead Optimization Strategies
| Molecular Scaffold Component | Optimization Strategy | Goal |
|---|---|---|
| Undecanamide Chain | Vary chain length; introduce unsaturation or branching. | Enhance binding affinity in the hydrophobic acyl chain-binding channel of FAAH. |
| Amide Linker | Replace with bioisosteres like reverse amides or triazoles. | Improve metabolic stability and fine-tune binding orientation. |
| Phenylpropyl Headgroup | Introduce substituents on the phenyl ring; replace with other cyclic systems. | Increase potency and selectivity; modulate physicochemical properties like solubility. |
Through these iterative cycles of design, synthesis, and testing, novel probes with superior properties, such as enhanced brain penetrance or suitability for imaging techniques like positron emission tomography (PET), can be developed.
Integration into Systems Biology Approaches for Lipidomics Research
The inhibition of FAAH by a chemical probe like this compound causes a specific perturbation in the broader network of lipid metabolism. This makes it a valuable tool for systems biology, particularly in the field of lipidomics. Lipidomics aims to quantify and characterize the complete set of lipids (the lipidome) in a biological system. By selectively blocking a single node in the lipid metabolic network, researchers can observe the resulting cascade of changes across numerous lipid species.
Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that can be used to assess the selectivity of a FAAH inhibitor across the entire serine hydrolase superfamily in native biological systems. nih.gov This ensures that the probe is not inadvertently affecting other lipid-metabolizing enzymes.
Once selectivity is confirmed, this compound can be used to:
Map Substrate-Product Relationships: By inhibiting FAAH, the levels of its substrates (e.g., anandamide, N-palmitoylethanolamine, N-oleoylethanolamine) are expected to rise, while the levels of their corresponding hydrolysis products (arachidonic acid, palmitic acid, oleic acid) may be altered. Mass spectrometry-based lipidomics can precisely quantify these changes.
Uncover Network-Level Adaptations: The elevation of FAAH substrates may lead to compensatory changes in other lipid pathways. nih.gov For example, the accumulated anandamide might be shunted into alternative metabolic pathways, such as oxidation by cyclooxygenase-2 (COX-2) or lipoxygenases, producing a new set of signaling molecules. A systems-level analysis can reveal these previously unknown metabolic cross-talks.
Identify Novel Bioactive Lipids: A comprehensive lipidomics analysis following FAAH inhibition might uncover changes in lipids not previously known to be substrates of the enzyme, suggesting new biological roles for FAAH.
The integration of selective chemical probes with advanced analytical platforms provides a powerful approach to understanding the complexity and interconnectivity of lipid signaling in health and disease.
Emerging Research Areas and Unexplored Biological Roles
Future research using this compound and its optimized derivatives could venture into several emerging areas. While the primary focus has been on anandamide, FAAH is known to hydrolyze a range of other N-acylethanolamines (NAEs) and fatty acid amides, many of which have poorly understood biological functions. nih.gov Using a selective FAAH inhibitor is a key strategy to stabilize these compounds in vivo and explore their roles.
Potential future directions include:
Investigating Non-cannabinoid NAE Signaling: FAAH degrades N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA), which are ligands for PPAR nuclear receptors. Chemical probes can help clarify the distinct physiological roles of these non-cannabinoid lipid mediators in metabolism and inflammation.
Exploring Off-Target Pharmacology: While high selectivity is often the goal, characterizing the off-targets of initial lead compounds can sometimes reveal unexpected biology. nih.gov For example, if a derivative of this compound were found to inhibit another lipase (B570770), it could become a dual-target probe to investigate the combined roles of two different enzymes.
Probing Enzyme Trafficking and Localization: The development of tagged versions of this compound (e.g., with a fluorescent dye or biotin) could allow for the visualization of FAAH within the cell, providing insights into its subcellular localization and trafficking, which are not fully understood.
The continued application of well-characterized chemical probes is essential for uncovering new layers of biological regulation and identifying novel therapeutic targets within the complex web of lipid signaling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
